molecular formula C12H9BrClNO3 B1421264 Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate CAS No. 1065074-46-5

Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Cat. No. B1421264
M. Wt: 330.56 g/mol
InChI Key: DFICLYSHRHABBR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (MBCHMQC) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in a variety of research experiments and clinical trials. MBCHMQC has been found to have a number of biochemical and physiological effects, and its mechanism of action is still being studied.

Scientific Research Applications

  • Synthesis and Chemical Transformations : A study by Choi and Chi (2004) discusses the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from similar compounds, highlighting the chemical transformations and regioselectivity in nucleophilic substitution reactions (Choi & Chi, 2004).

  • Photochromic Properties : Voloshin et al. (2008) explored the photochromic properties of spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines] synthesized from similar bromo-hydroxyquinoline compounds, investigating their thermal and photo-induced isomerization (Voloshin et al., 2008).

  • Natural Product Isolation : A study by Ma et al. (2007) on the red alga Rhodomela confervoides identified new brominated 1,2,3,4-tetrahydroisoquinolines, highlighting the significance of bromo-hydroxyquinolines in natural product chemistry (Ma et al., 2007).

  • Photolabile Protecting Groups : The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), a compound similar to Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, was explored by Fedoryak and Dore (2002). This study demonstrates the potential of bromo-hydroxyquinolines in the development of sensitive photolabile protecting groups for biological applications (Fedoryak & Dore, 2002).

  • Electrochemical and Spectroscopic Properties : Wantulok et al. (2020) presented a new approach to the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives, including spectroscopic characterization. This study indicates the relevance of bromo-hydroxyquinoline derivatives in exploring electrochemical properties (Wantulok et al., 2020).

properties

IUPAC Name

methyl 6-bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-5-10(14)7(13)3-6-9(16)4-8(12(17)18-2)15-11(5)6/h3-4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFICLYSHRHABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C(=O)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674515
Record name Methyl 6-bromo-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

CAS RN

1065074-46-5
Record name Methyl 6-bromo-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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